Bis(3-isopropylphenyl) phenyl phosphate
Description
Bis(3-isopropylphenyl) phenyl phosphate (B3IPPPP) is an organophosphate ester primarily used as a flame retardant and plasticizer in industrial applications such as automotive components, electronics, and polymers. Structurally, it consists of two 3-isopropylphenyl groups and one phenyl group bonded to a central phosphate group (IUPAC name: [3-(propan-2-yl)phenyl] phenyl hydrogen phosphate). The isopropyl substituents at the meta position on the aromatic rings introduce steric hindrance, which influences its chemical reactivity, environmental persistence, and interaction with biological systems .
Properties
CAS No. |
69500-30-7 |
|---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
phenyl bis(3-propan-2-ylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-18(2)20-10-8-14-23(16-20)27-29(25,26-22-12-6-5-7-13-22)28-24-15-9-11-21(17-24)19(3)4/h5-19H,1-4H3 |
InChI Key |
SQLHDIHSVZELNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC(=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of bis(3-isopropylphenyl) phenyl phosphate involves the esterification of phosphoric acid with 3-isopropylphenol and phenol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions . Industrial production methods often involve the use of phosphorus oxychloride as a reagent, which reacts with phenol and 3-isopropylphenol to form the desired phosphate ester .
Chemical Reactions Analysis
Bis(3-isopropylphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, and catalysts such as acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(3-isopropylphenyl) phenyl phosphate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a flame retardant in various polymeric materials, including plastics and resins.
Biology: Research has explored its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studies have investigated its potential toxicity and effects on human health.
Industry: It is used in the electronics industry as a flame retardant in circuit boards and other components.
Mechanism of Action
The mechanism by which bis(3-isopropylphenyl) phenyl phosphate exerts its flame-retardant effects involves the release of phosphoric acid upon heating. This acid promotes the formation of a char layer on the surface of the material, which acts as a barrier to slow down the spread of flames . Additionally, the compound can interfere with the combustion process by releasing non-combustible gases that dilute flammable gases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Position: Ortho vs. Para Isomers
B3IPPPP is distinguished from its isomers by the substitution pattern of the isopropyl groups:
- Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) : Ortho-substituted isopropyl groups reduce hydrolysis rates due to increased steric hindrance near the phosphate center. Environmental monitoring studies show B2IPPPP is detected in 20–33% of samples (e.g., silicone wristbands and dog cohorts), suggesting moderate persistence .
- Bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP) : Para-substituted isomers exhibit faster hydrolysis kinetics compared to ortho or meta isomers due to reduced steric effects. B4IPPPP is more frequently detected in environmental samples (e.g., 20% detection in dogs) and has higher estimated daily intakes (5.2 μg/kg/day in humans) .
Table 1: Detection Frequencies of Bis(isopropylphenyl) Phenyl Phosphates in Environmental Samples
| Compound | Detection Frequency (Humans) | Detection Frequency (Dogs) | Median Concentration (ng/g) |
|---|---|---|---|
| B3IPPPP | | 0% |
| |
| B2IPPPP | 33% | 33% | 15.88 |
| B4IPPPP | 20% | 20% | 2.63 |
Hydrolysis Behavior and Stability
- CPP Hydrolysis : Follows pseudo-first-order kinetics with rate constants (25°C) of 1.2 × 10⁻⁴ s⁻¹ (pH 4), 3.5 × 10⁻⁴ s⁻¹ (pH 7), and 1.8 × 10⁻³ s⁻¹ (pH 10). Activation energy (Eₐ) ranges from 45–65 kJ/mol depending on pH .

- B3IPPPP vs. CPP: The bulky isopropyl groups in B3IPPPP likely slow hydrolysis compared to CPP’s electron-withdrawing cyano groups. Para-substituted phosphates (e.g., B4IPPPP) may hydrolyze faster than meta-substituted B3IPPPP due to reduced steric interference .
Table 2: Hydrolysis Rate Constants (k, s⁻¹) and Activation Parameters for CPP
| pH | Temperature (°C) | k (s⁻¹) | Eₐ (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) |
|---|---|---|---|---|---|
| 4 | 25 | 1.2 × 10⁻⁴ | 65 | 62 | -45 |
| 7 | 50 | 3.5 × 10⁻⁴ | 55 | 52 | -60 |
| 10 | 80 | 1.8 × 10⁻³ | 45 | 42 | -80 |
*Data derived from pseudo-first-order kinetics in aqueous buffers .
Tri-Substituted vs. Di-Substituted Phosphates
- Tris(3-isopropylphenyl) phosphate (T3IPPP) : A tri-ester with three meta-isopropyl groups. Tri-substituted phosphates generally exhibit lower volatility and higher thermal stability than di-substituted analogs like B3IPPPP, making them preferable in high-temperature applications .
- B3IPPPP vs. T3IPPP : B3IPPPP’s di-ester structure may confer faster biodegradation but lower flame-retardant efficiency compared to T3IPPP.
Environmental and Health Implications
- Substitution position influences toxicity; for example, ortho-substituted B2IPPPP is more resistant to metabolic degradation than para isomers .
Q & A
Q. What are the recommended methodologies for synthesizing Bis(3-isopropylphenyl) phenyl phosphate with high purity?
Synthesis typically involves multi-step phosphorylation using aryl chlorophosphates or transesterification reactions. For structurally similar organophosphates (e.g., bis(4-methylphenyl) phenyl phosphate), protocols include:
- Step 1: Reacting 3-isopropylphenol with phosphorus oxychloride (POCl₃) under anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts .
- Step 2: Purification via fractional distillation or column chromatography to isolate the target compound. Purity can be validated using HPLC or GC-MS (>98% purity threshold) .
- Critical Note: Ensure strict moisture control to prevent hydrolysis of intermediate phosphoryl chlorides .
Q. What analytical techniques are most effective for characterizing the structural and chemical properties of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR to confirm substituent arrangement and phosphate ester linkages. For example, ³¹P NMR peaks near -1 to -3 ppm indicate aryl phosphate esters .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray Diffraction (XRD): For crystalline derivatives, XRD provides bond-length data and conformational analysis .
- Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition temperatures >200°C suggest suitability for high-temperature applications .
Q. What are the key stability considerations and incompatible materials when handling this compound in laboratory settings?
- Storage: Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent oxidation or hydrolysis .
- Incompatibilities: Avoid strong oxidizers (e.g., peroxides, chlorates) due to risk of exothermic decomposition. Use glass or PTFE-lined equipment; metal catalysts (e.g., Fe³⁺) may accelerate degradation .
- Safety Protocols: Use fume hoods, nitrile gloves, and PPE. Spills should be neutralized with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers address discrepancies in reported toxicity data for this compound across different studies?
- Comparative Analysis: Replicate studies using standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to control variables like solvent choice (e.g., corn oil vs. DMSO) .
- In Vitro/In Vivo Correlation: Use hepatic microsomal assays to assess metabolic activation (e.g., cytochrome P450-mediated oxidation) and compare with rodent toxicity models .
- Data Normalization: Account for batch-to-batch purity variations by quantifying impurities (e.g., residual phenol) via LC-MS .
Q. What experimental approaches are recommended for studying the environmental fate and degradation pathways of this compound in aquatic systems?
- Simulated Ecosystems: Use OECD 308/309 guidelines to measure biodegradation in water-sediment systems. Monitor metabolites (e.g., 3-isopropylphenol) via LC-MS/MS .
- Photolysis Studies: Exclude solutions to UV light (λ = 254–365 nm) and track phosphate ester cleavage using ³¹P NMR .
- Isotopic Labeling: Incorporate ¹⁴C-labeled phenyl groups to quantify mineralization rates (CO₂ evolution) and bioaccumulation factors in aquatic organisms .
Q. How can computational modeling be integrated with empirical data to predict the biological interactions of this compound?
- Molecular Docking: Use AutoDock Vina to simulate binding affinity with nuclear receptors (e.g., PPARγ) implicated in endocrine disruption. Validate predictions with reporter gene assays .
- QSAR Models: Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area to predict acute toxicity (e.g., LC50 in fish) .
- Machine Learning: Train neural networks on ToxCast/Tox21 datasets to prioritize in vivo testing based on structural analogs (e.g., triphenyl phosphate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

